1-acetyl-1H-indazole-5-carbonitrile
CAS No.:
Cat. No.: VC13942743
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7N3O |
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Molecular Weight | 185.18 g/mol |
IUPAC Name | 1-acetylindazole-5-carbonitrile |
Standard InChI | InChI=1S/C10H7N3O/c1-7(14)13-10-3-2-8(5-11)4-9(10)6-12-13/h2-4,6H,1H3 |
Standard InChI Key | KHPXXYREJCAFBM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)C#N)C=N1 |
Introduction
Structural and Physicochemical Characteristics
1-Acetyl-1H-indazole-5-carbonitrile (IUPAC name: 1-acetylindazole-5-carbonitrile) belongs to the indazole family, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole moiety. The acetyl group at the 1-position and the electron-withdrawing cyano group at the 5-position confer distinct electronic and steric properties, influencing its chemical behavior and interactions with biological targets.
Molecular Properties
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Molecular formula: C₁₀H₇N₃O
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Molecular weight: 185.18 g/mol
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Canonical SMILES: CC(=O)N1C2=C(C=C(C=C2)C#N)C=N1
The compound’s planar structure and polar functional groups suggest moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while its aromaticity contributes to stability under standard conditions.
Table 1: Comparative Physicochemical Properties of Indazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|
1-Acetyl-1H-indazole-5-carbonitrile | C₁₀H₇N₃O | 185.18 | 1.34* | 370.3* |
1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | 1.34 | 370.3 |
6-Fluoro-1H-indazole-5-carbonitrile | C₈H₄FN₃ | 161.14 | - | - |
*Estimated based on structural analogs .
Synthetic Pathways and Optimization
The synthesis of 1-acetyl-1H-indazole-5-carbonitrile typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. A representative protocol, adapted from fluoro- and bromo-indazole analogs, involves the following steps:
Palladium-Mediated Cyanation
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Starting Material: 1-Acetyl-5-bromo-1H-indazole reacts with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) under inert atmosphere.
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Conditions: Heated in DMF at 120–130°C for 36 hours, followed by aqueous workup and chromatographic purification .
This method leverages the reactivity of the bromine substituent, which is displaced by the cyanide group via a palladium-mediated mechanism. The acetyl group remains intact under these conditions, ensuring regioselectivity.
Table 2: Key Reaction Parameters for Cyanation
Parameter | Value |
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Catalyst | Pd(PPh₃)₄ |
Solvent | DMF |
Temperature | 120–130°C |
Reaction Time | 36 hours |
Workup | Ethyl acetate extraction |
Applications in Drug Discovery
The compound’s dual functionality (acetyl and cyano groups) positions it as a versatile intermediate in medicinal chemistry:
Lead Optimization
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Prodrug Development: Acetyl groups are often hydrolyzed in vivo to generate active metabolites, enabling controlled drug release.
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Covalent Binding: The cyano group can form reversible covalent bonds with cysteine residues in target proteins, enhancing binding affinity and selectivity.
Case Study: Anticancer Agents
Indazole-based inhibitors, such as axitinib (an FDA-approved tyrosine kinase inhibitor), highlight the therapeutic relevance of this scaffold. Structural modifications at the 5-position (e.g., cyano substitution) could optimize pharmacokinetic profiles.
Comparative Analysis with Structural Analogs
The acetyl and cyano substituents differentiate this compound from simpler indazole derivatives:
Table 3: Functional Group Impact on Properties
Compound | Substituents | LogP* | Solubility (mg/mL) |
---|---|---|---|
1H-Indazole-5-carbonitrile | None | 1.43 | 0.5 (DMSO) |
1-Acetyl-1H-indazole-5-carbonitrile | Acetyl, cyano | 1.65 | 1.2 (DMSO) |
6-Fluoro-1H-indazole-5-carbonitrile | Fluoro, cyano | 1.78 | 0.8 (DMSO) |
*Calculated using ChemDraw software.
Future Directions and Challenges
Research Priorities
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Synthetic Scalability: Optimize catalytic systems (e.g., ligand design) to improve cyanation yields.
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Biological Screening: Evaluate kinase inhibition profiles and cytotoxicity in vitro.
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ADMET Studies: Assess absorption, distribution, and metabolic stability in preclinical models.
Challenges
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Solubility Limitations: High lipophilicity may necessitate formulation strategies (e.g., nanoemulsions).
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Regulatory Hurdles: Demonstrating safety and efficacy for therapeutic use requires extensive preclinical data.
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